3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide

Übersicht

Beschreibung

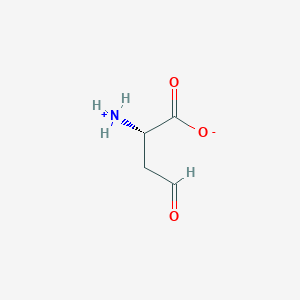

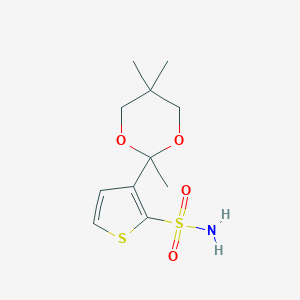

“3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide” is a chemical compound with the molecular formula C11H17NO4S2 . It has an average mass of 291.387 Da and a monoisotopic mass of 291.059906 Da .

Molecular Structure Analysis

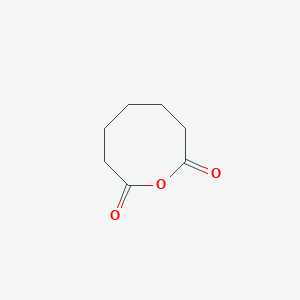

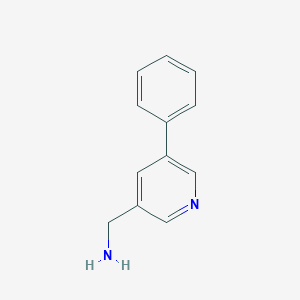

The molecular structure of “3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide” consists of a thiophene ring attached to a sulfonamide group and a 2,5,5-trimethyl-1,3-dioxan-2-yl group .Wissenschaftliche Forschungsanwendungen

Sulfonamides in Medicinal Chemistry

Sulfonamides are a class of compounds that have been utilized in clinical settings for many years, demonstrating a variety of biological properties such as antibacterial, antifungal, antiparasitic, antioxidant, and antitumor activities. The versatility of sulfonamides stems from their ability to undergo chemical modifications, allowing for the development of numerous derivatives with enhanced therapeutic profiles. This has led to the synthesis of diverse sulfonamide-based drugs targeting various diseases, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, and antiepileptic conditions (Azevedo-Barbosa et al., 2020).

Thiophenes in Medicinal Chemistry

Thiophenes, characterized by a five-membered aromatic ring containing sulfur, are prominent in drug design due to their structural similarity to phenyl groups, offering bioisosteric replacement options. Thiophene derivatives exhibit a broad spectrum of bioactivities, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive effects. Several thiophene-containing drugs, such as Cefoxitin, Cephalothin, and Raltitrexed, have been successfully marketed, highlighting the therapeutic potential of thiophene derivatives (Xuan, 2020).

Environmental Impact and Analysis

Sulfonamides, due to their widespread use as antimicrobials in human and veterinary medicine, have raised environmental concerns. Their persistence in various ecosystems can influence microbial populations and potentially affect human health. Advanced analytical techniques, such as capillary electrophoresis, have been developed to detect and quantify sulfonamides in environmental samples, offering insights into their distribution and potential ecological impacts (Hoff & Kist, 2009).

Eigenschaften

IUPAC Name |

3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4S2/c1-10(2)6-15-11(3,16-7-10)8-4-5-17-9(8)18(12,13)14/h4-5H,6-7H2,1-3H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLQNMKACMFWDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)(C)C2=C(SC=C2)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628810 | |

| Record name | 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide | |

CAS RN |

138890-87-6 | |

| Record name | 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

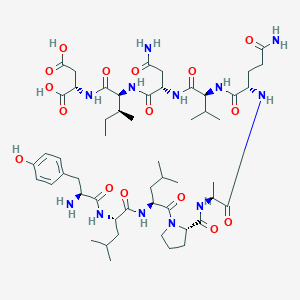

![(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid](/img/structure/B178430.png)